

A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-hydroxypiperidine-1-carboxylate*

Cat. No.: *B1266444*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-hydroxypiperidine-1-carboxylate**, a key building block in modern medicinal chemistry. This document details its chemical identity, physical properties, synthesis protocols, and its pivotal role as an intermediate in the synthesis of various pharmaceutical agents.

Chemical Identity and Nomenclature

Ethyl 4-hydroxypiperidine-1-carboxylate is a heterocyclic organic compound widely utilized in the synthesis of complex molecules. Its unambiguous identification is crucial for researchers and chemists. The primary identifier for this compound is its CAS Number: 65214-82-6.

A comprehensive list of its synonyms and alternative names is provided in the table below to facilitate its identification in literature and chemical databases.

Synonym/Alternative Name	Source
1-(Ethoxycarbonyl)-4-hydroxypiperidine	[1] [2]
1-Carbethoxy-4-hydroxypiperidine	[1] [2]
1-carboethoxy-4-hydroxypiperidine	[1]
1-ETHOXYCARBONYL-4-PIPERIDINOL	[2]
1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester	[2]
4-Hydroxy-1-piperidinecarboxylic Acid Ethyl Ester	[1] [2]
4-OXYPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER	[2]
Ethyl 4-Hydroxy-1-piperidinecarboxylate	[1] [2]
N-Carbethoxy-4-hydroxy piperidine	[1]
N-CARBETHOXY-4-PIPERIDINOL	[2]
Loratadine Impurity 66	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxypiperidine-1-carboxylate** is presented in the following table. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO ₃	[1] [2]
Molecular Weight	173.21 g/mol	[1] [2]
Appearance	Colorless to light yellow/orange clear liquid	[2]
Boiling Point	120-130 °C at 0.098 Torr	[2]
Density	1.12 g/cm ³	[2]
Refractive Index	1.4802 (at 20°C)	[2]
Storage	Inert atmosphere, Room Temperature	[2]
pKa	14.80 ± 0.20 (Predicted)	[2]
InChI	InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3	[2]
SMILES	CCOC(=O)N1CCC(O)CC1	[2]

Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

The synthesis of **Ethyl 4-hydroxypiperidine-1-carboxylate** is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the N-acylation of 4-hydroxypiperidine with ethyl chloroformate.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of **Ethyl 4-hydroxypiperidine-1-carboxylate**.

Materials:

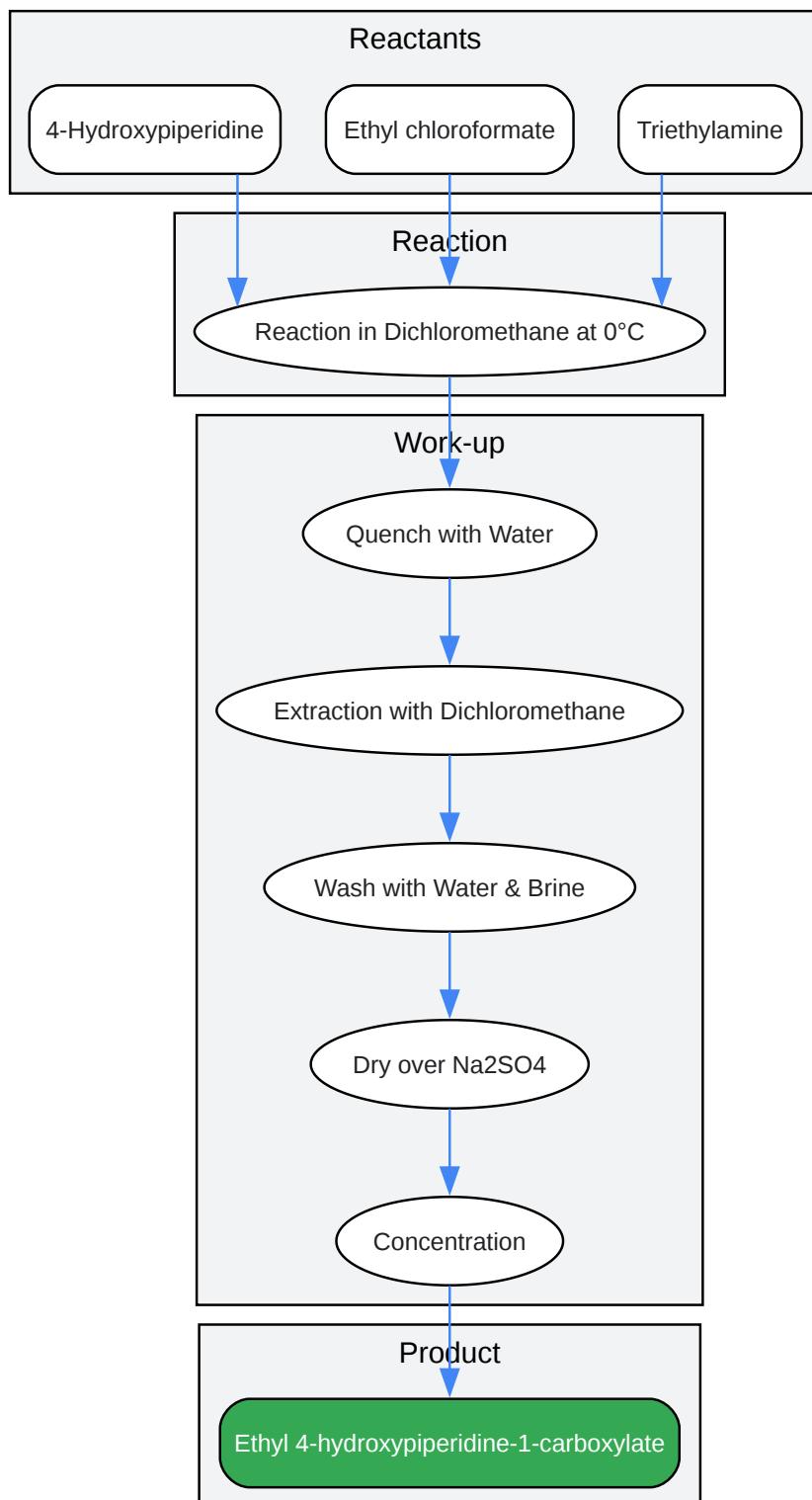
- 4-Hydroxypiperidine

- Ethyl chloroformate
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Water
- Brine
- Sodium sulfate (anhydrous)

Procedure:

- In a reaction vessel, dissolve 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0°C.
- To this solution, add triethylamine (1.5 equivalents).
- Slowly add ethyl chloroformate (1.2 equivalents) to the mixture while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 30 minutes.
- Upon completion of the reaction (monitored by TLC), pour the mixture into water.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic extracts with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the organic extract under reduced pressure to obtain the crude product.
- The crude product can be further purified by vacuum distillation to yield pure **Ethyl 4-hydroxypiperidine-1-carboxylate.**^[3]

Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

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Caption: Experimental workflow for the synthesis of **Ethyl 4-hydroxypiperidine-1-carboxylate**.

Applications in Pharmaceutical Synthesis

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for sequential and regioselective modifications. This compound is notably used in the production of antihistamines and agents targeting the central nervous system (CNS).^[4]

Role in the Synthesis of Bepotastine Besilate

Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer.^{[1][5]} **Ethyl 4-hydroxypiperidine-1-carboxylate** serves as a crucial precursor in its synthesis.

The following protocol describes the synthesis of a key intermediate for Bepotastine using **Ethyl 4-hydroxypiperidine-1-carboxylate**.

Materials:

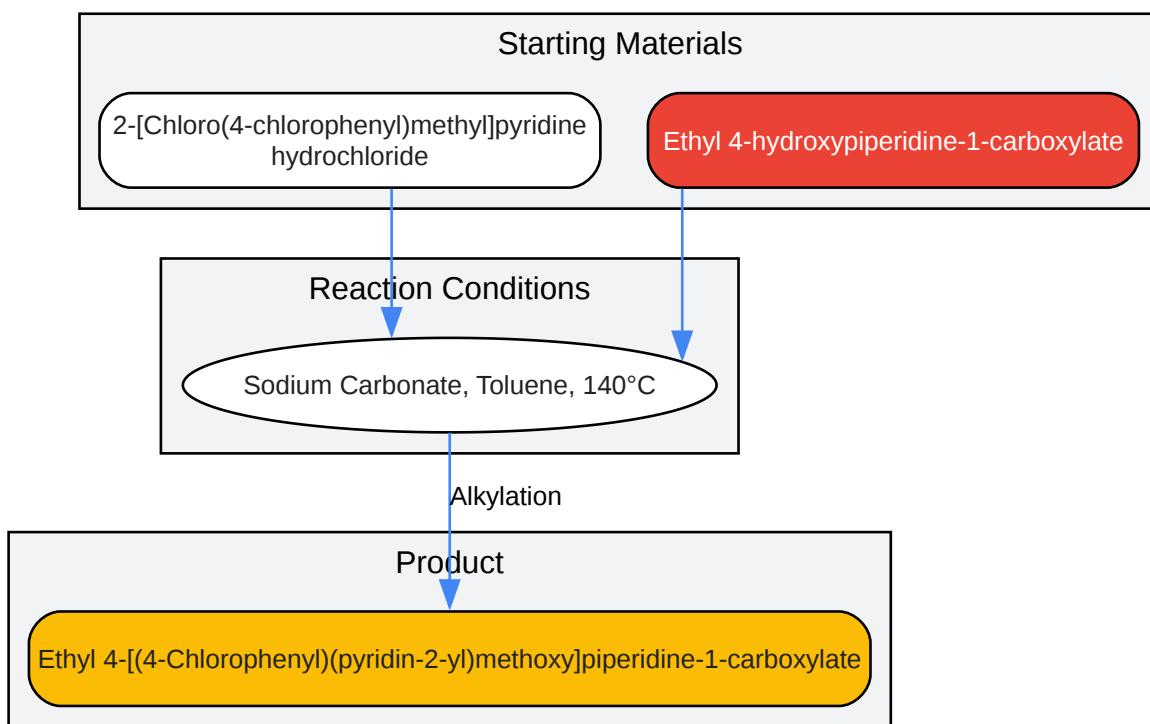
- 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
- **Ethyl 4-hydroxypiperidine-1-carboxylate**
- Sodium carbonate
- Toluene
- Water

Procedure:

- In a reaction flask, add toluene and sodium carbonate and stir for 10 minutes.
- Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.
- Add **Ethyl 4-hydroxypiperidine-1-carboxylate** to the mixture.

- Raise the temperature to 140°C and maintain for 3 hours.
- Cool the reaction mass to room temperature.
- Add water and additional toluene and stir for 15 minutes.
- Separate the toluene layer from the aqueous layer. The toluene layer contains the desired product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, which is a key intermediate for Bepotastine.[6]

Synthesis of Bepotastine Intermediate



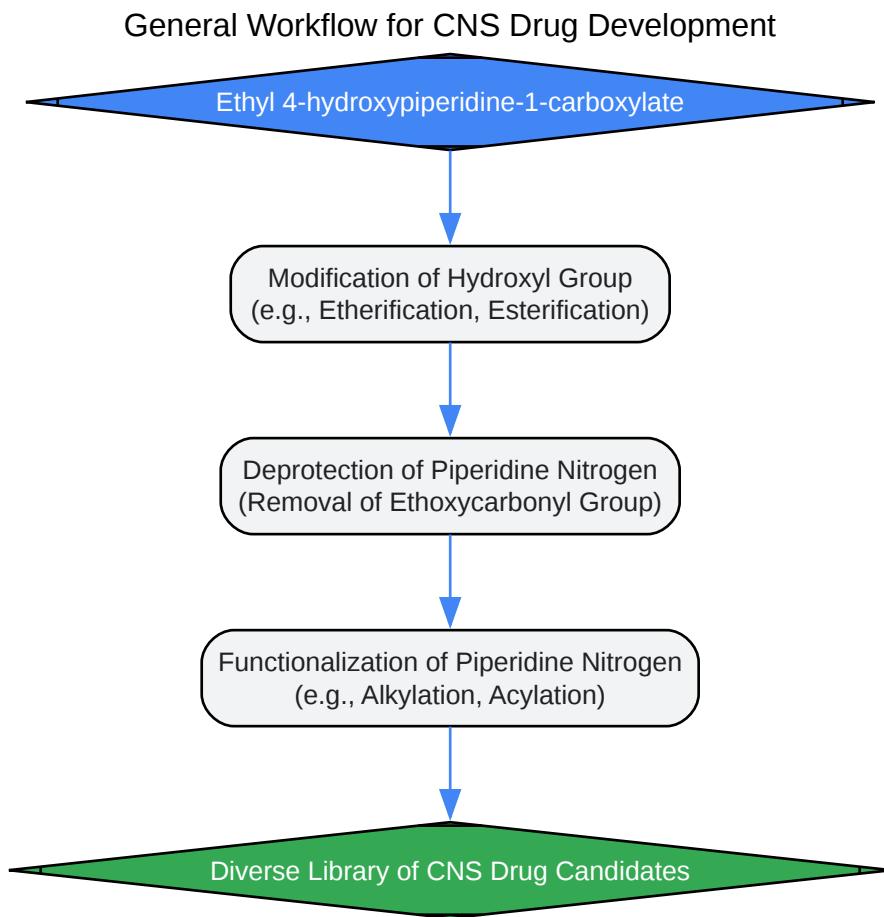
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Caption: Role of **Ethyl 4-hydroxypiperidine-1-carboxylate** in Bepotastine synthesis.

General Role in CNS Drug Development

The piperidine scaffold is a common motif in many drugs targeting the central nervous system. **Ethyl 4-hydroxypiperidine-1-carboxylate** provides a versatile platform for the synthesis of

novel CNS-active compounds. The general workflow involves the modification of the hydroxyl group and subsequent deprotection and functionalization of the piperidine nitrogen.



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Caption: Logical workflow illustrating the use of the target compound in CNS drug discovery.

Conclusion

Ethyl 4-hydroxypiperidine-1-carboxylate is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a wide range of pharmaceuticals, particularly antihistamines and CNS-active agents. The synthetic protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule.

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- To cite this document: BenchChem. [A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266444#ethyl-4-hydroxypiperidine-1-carboxylate-synonyms-and-alternative-names>

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